molecular formula C12H14FeO2 B8797363 Ferrocene, 1,1'-bis(hydroxymethyl)-

Ferrocene, 1,1'-bis(hydroxymethyl)-

Cat. No.: B8797363
M. Wt: 246.08 g/mol
InChI Key: AQUSAQRCJHSYBO-UHFFFAOYSA-N
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Description

1,1’-Bis(hydroxymethyl)ferrocene is an organometallic compound with the molecular formula C₁₂H₁₄FeO₂. It consists of a ferrocene core, where two cyclopentadienyl rings are bound to a central iron atom, and each ring is substituted with a hydroxymethyl group. This compound is known for its unique electronic and structural properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Bis(hydroxymethyl)ferrocene can be synthesized through the reaction of ferrocene with formaldehyde in the presence of a base. The process involves the generation of dilithioferrocene by reacting ferrocene with n-butyllithium, followed by the addition of paraformaldehyde to form the desired product .

Industrial Production Methods: While specific industrial production methods for 1,1’-bis(hydroxymethyl)ferrocene are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bis(hydroxymethyl)ferrocene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1,1’-bis(hydroxymethyl)ferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox reactions and electrochemical applications. The hydroxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to molecular targets .

Comparison with Similar Compounds

Uniqueness: 1,1’-Bis(hydroxymethyl)ferrocene is unique due to the presence of hydroxymethyl groups, which enhance its solubility in polar solvents and provide additional sites for chemical modification. This makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

Molecular Formula

C12H14FeO2

Molecular Weight

246.08 g/mol

IUPAC Name

cyclopenta-1,4-dien-1-ylmethanol;iron(2+)

InChI

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2;/q2*-1;+2

InChI Key

AQUSAQRCJHSYBO-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC(=C1)CO.[CH-]1C=CC(=C1)CO.[Fe+2]

Origin of Product

United States

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